molecular formula C10H11N5 B2967804 4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 949444-82-0

4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B2967804
CAS No.: 949444-82-0
M. Wt: 201.233
InChI Key: CBCHVBDISUGGOQ-UHFFFAOYSA-N
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Description

4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C10H11N5 It is characterized by the presence of a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline moiety

Scientific Research Applications

4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Therefore, appropriate safety precautions should be taken when handling this compound.

Preparation Methods

The synthesis of 4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Aniline: The final step involves coupling the cyclopropyl-tetrazole intermediate with aniline, typically through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert the nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aniline ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline include:

    4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenol: Differing by the presence of a phenol group instead of an aniline group.

    4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid: Featuring a carboxylic acid group in place of the aniline group.

    4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)benzaldehyde: Containing an aldehyde group instead of an aniline group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(1-cyclopropyltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-8-3-1-7(2-4-8)10-12-13-14-15(10)9-5-6-9/h1-4,9H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCHVBDISUGGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949444-82-0
Record name 4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
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